molecular formula C23H27N5O5 B1672191 2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide CAS No. 133790-13-3

2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide

Cat. No.: B1672191
CAS No.: 133790-13-3
M. Wt: 453.5 g/mol
InChI Key: PBRWGFLPYQYNGI-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IS 159 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of IS 159 would likely involve scaling up the laboratory synthesis methods to larger reactors and more efficient processes. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

IS 159 can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IS 159 could lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

IS 159 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of 5-HT1D agonists and their interactions with other molecules.

    Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.

    Medicine: Explored as a potential treatment for migraines due to its ability to activate 5-HT1D receptors, which are involved in the regulation of pain and vascular tone.

    Industry: Potential applications in the development of new pharmaceuticals targeting serotonin receptors .

Mechanism of Action

IS 159 exerts its effects by binding to and activating the 5-HT1D receptor, a subtype of serotonin receptor. This activation leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and vascular tone. The specific molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IS 159 is unique in its specific binding affinity and selectivity for the 5-HT1D receptor, which may offer advantages in terms of efficacy and side effect profile compared to other similar compounds. Its distinct chemical structure also allows for different pharmacokinetic properties, potentially leading to improved therapeutic outcomes .

Properties

CAS No.

133790-13-3

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C23H27N5O5/c24-8-7-15-11-26-19-6-5-17(10-18(15)19)33-13-22(31)28-20(23(32)27-12-21(25)30)9-14-1-3-16(29)4-2-14/h1-6,10-11,20,26,29H,7-9,12-13,24H2,(H2,25,30)(H,27,32)(H,28,31)/t20-/m0/s1

InChI Key

PBRWGFLPYQYNGI-FQEVSTJZSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(2-aminoethyl)-1H-indol-5-yloxy)acetyl-L-tyrosyl-glycinamide
IS 159
IS159

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide
Reactant of Route 2
2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide
Reactant of Route 3
2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide
Reactant of Route 4
Reactant of Route 4
2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide
Reactant of Route 5
2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide
Reactant of Route 6
2-(3-(2-Aminoethyl)-1h-indol-5-yloxy)acetyl-l-tyrosyl-glycinamide

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